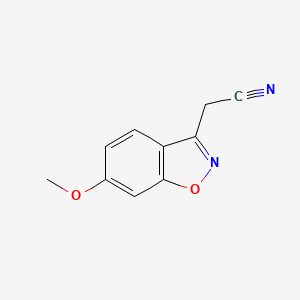
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol
概述
描述
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol: is an organic compound that belongs to the class of pyridines It features a bromine atom attached to the pyridine ring and an ethanol group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reduction: The brominated pyridine is then reduced to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
科学研究应用
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ethanol group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1S)-1-(6-Chloro-2-pyridyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(6-Fluoro-2-pyridyl)ethanol: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-(6-Iodo-2-pyridyl)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
(1S)-1-(6-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m0/s1 |
InChI 键 |
WOLKOZYBCJFJCM-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=NC(=CC=C1)Br)O |
规范 SMILES |
CC(C1=NC(=CC=C1)Br)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-(Pyridin-4-ylethynyl)phenyl]pyrazine](/img/structure/B8567781.png)
![2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone](/img/structure/B8567783.png)

![4-[(4-Ethenylphenyl)methoxy]butan-1-OL](/img/structure/B8567805.png)

![Ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate](/img/structure/B8567820.png)

![2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8567834.png)
![7-(methoxymethyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B8567838.png)
